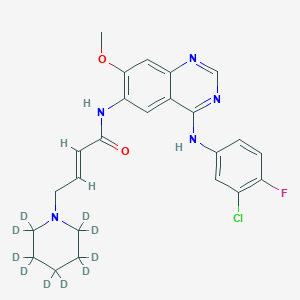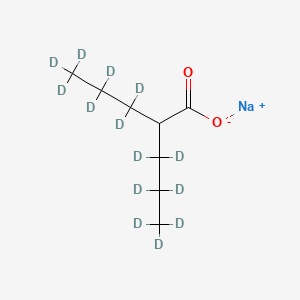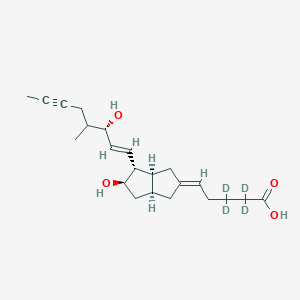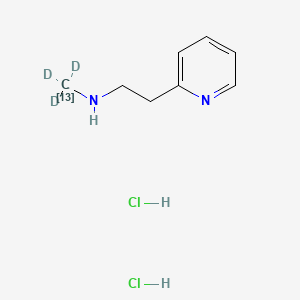
7-Deaza-7-propargylamino-dATP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide analog of deoxyadenosine triphosphate. It is commonly used in the field of gene sequencing and molecular biology due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor.
Industrial Production Methods
Industrial production methods for 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate typically involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are essential for its application in scientific research .
化学反応の分析
Types of Reactions
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
科学的研究の応用
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:
Gene Sequencing: It is used as a nucleotide analog in next-generation sequencing (NGS) to improve the accuracy and efficiency of DNA sequencing.
Fluorescent Labeling: The compound can be labeled with fluorescent dyes for use in fluorescence microscopy and other imaging techniques.
Biomedical Research: It is employed in studies of DNA replication, protein-DNA interactions, and enzyme activity.
Diagnostic Applications: The compound is used in diagnostic assays to detect infectious diseases such as HIV, hepatitis B and C, and influenza.
作用機序
The mechanism of action of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The propargylamino group at the 7-position of the deaza purine ring allows for unique interactions with the polymerase, enhancing the efficiency of nucleotide incorporation . This modification also prevents the polymerase from incorporating more than one nucleotide in each cycle, making it useful in sequencing applications .
類似化合物との比較
Similar Compounds
7-Deaza-2’-deoxyadenosine-5’-triphosphate: Another modified nucleotide analog used in gene sequencing.
7-Deaza-7-propargylamino-3’-azidomethyl-2’-deoxyadenosine-5’-triphosphate: Used in next-generation sequencing and fluorescent labeling.
Uniqueness
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate is unique due to its propargylamino group, which provides distinct chemical properties and interactions with DNA polymerases. This makes it particularly valuable in applications requiring high specificity and efficiency .
特性
分子式 |
C14H20N5O12P3 |
|---|---|
分子量 |
543.26 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O12P3/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23)/t9-,10+,11+/m0/s1 |
InChIキー |
PCAJRNFTCPOUJA-HBNTYKKESA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)












